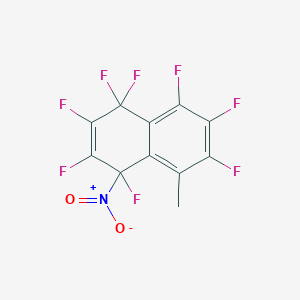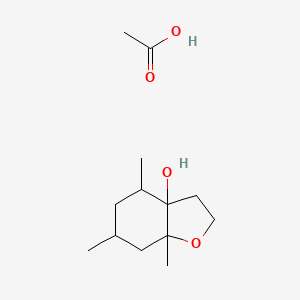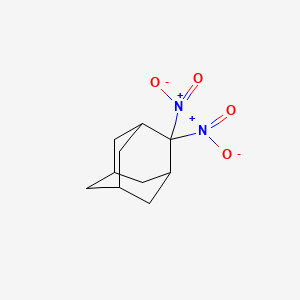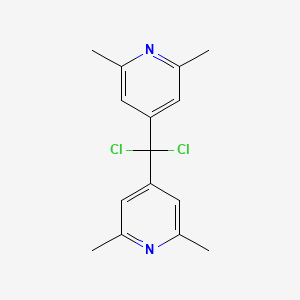
4,4'-(Dichloromethylene)bis(2,6-dimethylpyridine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(Dichloromethylene)bis(2,6-dimethylpyridine) is a chemical compound known for its unique structure and properties It consists of two 2,6-dimethylpyridine rings connected by a dichloromethylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Dichloromethylene)bis(2,6-dimethylpyridine) typically involves the reaction of 2,6-dimethylpyridine with a dichloromethylene source under controlled conditions. One common method is the reaction of 2,6-dimethylpyridine with dichloromethane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(Dichloromethylene)bis(2,6-dimethylpyridine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of pyridine derivatives with oxidized functional groups.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4,4’-(Dichloromethylene)bis(2,6-dimethylpyridine) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4,4’-(Dichloromethylene)bis(2,6-dimethylpyridine) involves its interaction with molecular targets through its pyridine rings and dichloromethylene bridge. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its reactivity with nucleophiles and electrophiles also plays a role in its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethylpyridine: A precursor and structural analog.
4,4’-Methylenebis(2,6-dimethylpyridine): Similar structure but with a methylene bridge instead of dichloromethylene.
4,4’-Dichloromethylene-bis(2,6-diethylpyridine): Similar structure with ethyl groups instead of methyl groups.
Uniqueness
4,4’-(Dichloromethylene)bis(2,6-dimethylpyridine) is unique due to its dichloromethylene bridge, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications in catalysis, material science, and medicinal chemistry.
Propiedades
Número CAS |
88237-14-3 |
|---|---|
Fórmula molecular |
C15H16Cl2N2 |
Peso molecular |
295.2 g/mol |
Nombre IUPAC |
4-[dichloro-(2,6-dimethylpyridin-4-yl)methyl]-2,6-dimethylpyridine |
InChI |
InChI=1S/C15H16Cl2N2/c1-9-5-13(6-10(2)18-9)15(16,17)14-7-11(3)19-12(4)8-14/h5-8H,1-4H3 |
Clave InChI |
HHDZXXLQRWSLDE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=N1)C)C(C2=CC(=NC(=C2)C)C)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


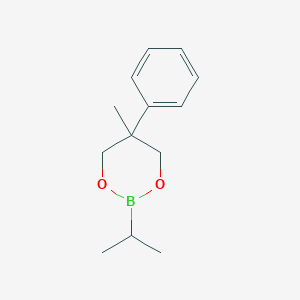
![1,8-Bis[2-(diethylamino)ethoxy]anthracene-9,10-dione](/img/structure/B14397471.png)
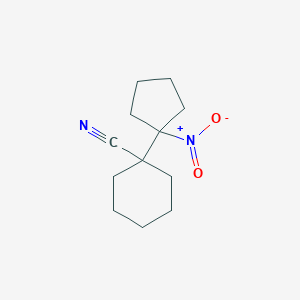
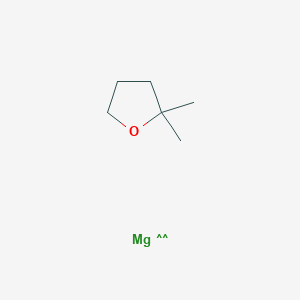
![1-Bromo-N-ethyl-2-[(propan-2-yl)amino]ethane-1-sulfonamide](/img/structure/B14397486.png)
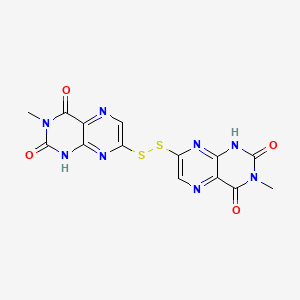
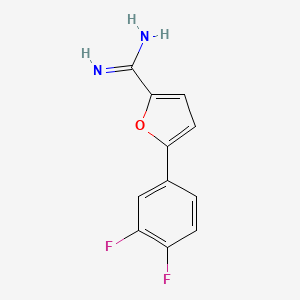
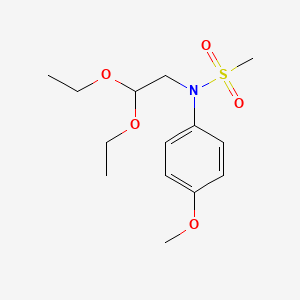
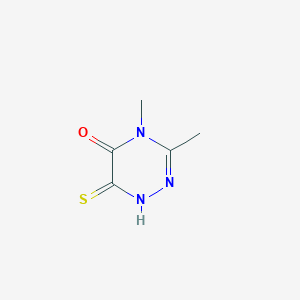
![Bicyclo[4.1.0]heptane, 3-cyclopropyl-](/img/structure/B14397510.png)
